4-(1H-Pyrazol-4-yl)butanoic acid
Overview
Description
4-(1H-Pyrazol-4-yl)butanoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring attached to a butanoic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminopyrazole and butanoic acid derivatives.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the compound is synthesized through a series of controlled reactions, ensuring high purity and yield. The process involves careful monitoring of temperature and pH levels to optimize the reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyrazole ring or the butanoic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups attached to the pyrazole ring or butanoic acid chain.
Scientific Research Applications
4-(1H-Pyrazol-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
4-(1H-Pyrazol-4-yl)butanoic acid is similar to other pyrazole derivatives, such as 4-(1H-pyrazol-4-yl)benzoic acid and 4-(1H-pyrazol-4-yl)pyridine. its unique structure and functional groups make it distinct in terms of reactivity and application potential. The presence of the butanoic acid chain, in particular, provides additional versatility in chemical reactions and applications.
Comparison with Similar Compounds
4-(1H-pyrazol-4-yl)benzoic acid
4-(1H-pyrazol-4-yl)pyridine
4-(1H-pyrazol-4-yl)phenol
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERYBZWKMTUGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650797 | |
Record name | 4-(1H-Pyrazol-4-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84302-87-4 | |
Record name | 4-(1H-Pyrazol-4-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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